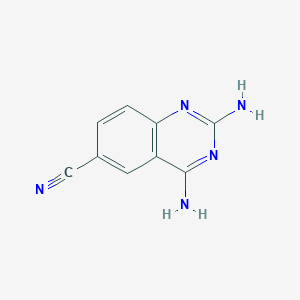

2,4-Diaminoquinazoline-6-carbonitrile

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are particularly prevalent in biological systems and pharmaceutical drugs. Quinazoline (B50416), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prominent scaffold within this class. The 2,4-diaminoquinazoline core, as seen in 2,4-Diaminoquinazoline-6-carbonitrile, is a well-established pharmacophore, meaning it is the essential part of a molecule that confers its biological activity.

The presence of the carbonitrile (-C≡N) group at the 6-position of the quinazoline ring is of particular interest to synthetic chemists. This functional group is a versatile precursor that can be chemically transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles. This chemical reactivity allows for the systematic modification of the scaffold, enabling researchers to create large libraries of related compounds for biological screening. For instance, novel polyhalo 2,4-diaminoquinazolines have been prepared by reacting polyhaloisophthalonitriles with guanidine (B92328) carbonate, demonstrating the utility of nitrile-containing precursors in generating diverse quinazoline derivatives. nih.gov

Significance in Contemporary Medicinal Chemistry Investigations

The 2,4-diaminoquinazoline scaffold is a key feature in numerous compounds investigated for a wide range of therapeutic applications. nih.gov Derivatives of this core structure have shown promise as anticancer, anti-HIV, antitubercular, and antiviral agents. nih.govnih.gov The fundamental importance of 2,4-Diaminoquinazoline-6-carbonitrile lies in its role as a building block for these more elaborate and biologically potent molecules.

In the field of oncology, for example, the 2,4-diaminoquinazoline framework is central to the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. By modifying the 2,4-diaminoquinazoline core, researchers have developed potent inhibitors of specific kinases, such as p21-activated kinase 4 (PAK4), which is implicated in cell migration and invasion. nih.gov Similarly, derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs.

Furthermore, the 2,4-diaminoquinazoline series has been extensively evaluated for its potential as a source of new treatments for infectious diseases. Studies have identified compounds within this class that are effective inhibitors of Mycobacterium tuberculosis growth, offering a potential avenue for new tuberculosis therapies. nih.gov The versatility of this scaffold allows for the fine-tuning of its structure to optimize potency against various biological targets while minimizing toxicity.

The following table summarizes the key physicochemical properties of the parent compound, 2,4-Diaminoquinazoline-6-carbonitrile.

| Property | Value |

| Molecular Formula | C₉H₇N₅ |

| Molecular Weight | 185.1854 g/mol |

| IUPAC Name | 2,4-diaminoquinazoline-6-carbonitrile |

| CAS Number | 18917-68-5 |

Detailed Research Findings

While direct biological activity data for 2,4-Diaminoquinazoline-6-carbonitrile is not extensively reported in publicly available literature, its utility as a synthetic intermediate is well-documented through the numerous studies on its derivatives. The research findings below highlight the significance of this scaffold in the development of bioactive compounds.

A notable area of research is the development of potent and selective inhibitors of p21-activated kinase 4 (PAK4). In one study, a library of 2,4-diaminoquinazoline derivatives was designed and synthesized, leading to the identification of a compound with an IC₅₀ of 0.033 μM against PAK4. nih.gov This derivative demonstrated the ability to induce cell cycle arrest and inhibit the migration and invasion of cancer cells that overexpress PAK4. nih.gov The synthesis of such potent inhibitors often begins with a functionalized quinazoline core, where a nitrile group at the 6-position, as in 2,4-Diaminoquinazoline-6-carbonitrile, would be a logical starting point for introducing further chemical diversity.

In another line of investigation, the 2,4-diaminoquinazoline scaffold has been employed to create potential tubulin polymerization inhibitors. Researchers have synthesized a series of 2,4-diaminoquinazoline derivatives bearing different substituents at the C6 position. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, with some showing significant efficacy. The synthesis of these derivatives underscores the importance of having a versatile chemical handle at the 6-position to explore structure-activity relationships.

The following table provides an overview of the therapeutic areas where derivatives of the 2,4-diaminoquinazoline scaffold have been investigated.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | p21-activated kinase 4 (PAK4) inhibition | nih.gov |

| Oncology | Tubulin polymerization inhibition | |

| Oncology | Receptor Tyrosine Kinase (RTK) inhibition | researchgate.net |

| Infectious Disease | Mycobacterium tuberculosis growth inhibition | nih.gov |

| Infectious Disease | Anti-HIV agents | nih.gov |

Structure

3D Structure

Properties

CAS No. |

18917-68-5 |

|---|---|

Molecular Formula |

C9H7N5 |

Molecular Weight |

185.19 g/mol |

IUPAC Name |

2,4-diaminoquinazoline-6-carbonitrile |

InChI |

InChI=1S/C9H7N5/c10-4-5-1-2-7-6(3-5)8(11)14-9(12)13-7/h1-3H,(H4,11,12,13,14) |

InChI Key |

FGNJZOQLZLEBME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NC(=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diaminoquinazoline 6 Carbonitrile and Its Analogues

Established Synthetic Pathways to 2,4-Diaminoquinazoline-6-carbonitrile

The construction of the 2,4-diaminoquinazoline core, particularly with a carbonitrile substituent at the 6-position, can be achieved through several established synthetic routes. These methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Precursor-Based Synthesis Approaches of 2,4-Diaminoquinazoline-6-carbonitrile

A common and effective method for the synthesis of 2,4-diaminoquinazoline derivatives involves the reaction of substituted 2-bromobenzonitriles with guanidine (B92328). organic-chemistry.org This copper-catalyzed reaction provides an economical and practical route to the desired quinazoline (B50416) core. organic-chemistry.org The process typically utilizes a copper(I) iodide (CuI) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). organic-chemistry.org

Another versatile approach starts from 2-nitrobenzaldehydes. This multi-step synthesis involves a potent cyanoimidation followed by a tandem reductive cyclization. nih.gov This method allows for the efficient construction of N4-substituted 2,4-diaminoquinazolines. nih.govorganic-chemistry.org The reductive cyclization is often carried out using an iron-hydrochloric acid system. nih.govorganic-chemistry.org

A further strategy employs 5-amino-2-fluorobenzonitrile as a starting material. umich.edu This precursor can undergo a series of reactions, including acylation and subsequent cyclization, to form the 2,4-diaminoquinazoline ring system. umich.edu

| Starting Material | Key Reagents | Product | Reference |

| 2-Bromobenzonitriles | Guanidine, CuI, DMEDA, K2CO3 | 2,4-Diaminoquinazoline derivatives | organic-chemistry.org |

| 2-Nitrobenzaldehydes | Cyanide source, Amine, Fe/HCl | N4-substituted 2,4-diaminoquinazolines | nih.gov |

| 5-Amino-2-fluorobenzonitrile | Chloroacetyl chloride, Substituted phenols/amines | C6-substituted 2,4-diaminoquinazolines | umich.edu |

Reductive Amination Reactions in the Synthesis of 2,4-Diaminoquinazoline-6-carbonitrile Derivatives

Reductive amination is a powerful tool for the derivatization of the 2,4-diaminoquinazoline scaffold, allowing for the introduction of various substituents at the amino groups. wikipedia.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com

This method is particularly useful for synthesizing N-substituted derivatives of 2,4-diaminoquinazoline-6-carbonitrile. For instance, the 6-amino group of a precursor can be reacted with various aldehydes or ketones in the presence of a reducing agent to yield a diverse library of analogues. nih.gov Reductive alkylation with formaldehyde and sodium cyanoborohydride can be used for N-methylation. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN, NaBH(OAc)3 | N-alkylated amines | masterorganicchemistry.comcommonorganicchemistry.com |

| Formaldehyde | Primary/Secondary Amines | NaCNBH3 | N-methylated amines | nih.gov |

Comparative Analysis of Nitrile and Aldehyde Routes in Quinazoline Synthesis

The synthesis of quinazolines can often be approached from precursors containing either a nitrile or an aldehyde group at the ortho position to an amino group on the benzene ring. Both routes have been successfully employed, with the choice of precursor often depending on the availability of starting materials and the desired substitution pattern on the final quinazoline ring.

The nitrile route, for example, using 2-aminobenzonitrile derivatives, is advantageous due to the reactivity of the nitrile group towards cyclization with reagents like guanidine or amidines to form the diaminopyrimidine ring of the quinazoline. organic-chemistry.org This approach is often direct and efficient for the synthesis of 2,4-diaminoquinazolines. organic-chemistry.org

The aldehyde route, utilizing 2-aminobenzaldehyde precursors, typically involves condensation with a nitrogen-containing component, such as an amine or amide, followed by cyclization. nih.govorganic-chemistry.org Metal-catalyzed dehydrogenative coupling strategies have been developed for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. nih.gov While versatile, this route may require additional steps or harsher conditions to achieve the desired oxidation state of the quinazoline ring.

Derivatization Strategies for the Quinazoline Scaffold

To explore the chemical space around the 2,4-diaminoquinazoline-6-carbonitrile core, various derivatization strategies are employed. These methods focus on introducing a wide range of functional groups at different positions of the quinazoline ring system to modulate the compound's properties.

Introduction of Substituents for Structural Diversification of 2,4-Diaminoquinazoline-6-carbonitrile Analogues

Structural diversification of 2,4-diaminoquinazoline-6-carbonitrile analogues can be achieved by introducing substituents at various positions of the quinazoline ring. The amino groups at positions 2 and 4 are common sites for modification. semanticscholar.orgresearchgate.net For example, starting from a 2,4-dichloroquinazoline precursor, sequential nucleophilic aromatic substitution (SNAr) reactions can be employed. The chlorine atom at the 4-position is generally more reactive and can be selectively replaced with an amine nucleophile under milder conditions. mdpi.com Subsequent substitution at the 2-position often requires more forcing conditions, such as higher temperatures. mdpi.com

Furthermore, the 6-position, bearing the carbonitrile group, can be a handle for further transformations, or analogues with different substituents at this position can be synthesized from appropriately substituted precursors. umich.edu For instance, phenyl and quinolinyl substituted linkers have been introduced at the C6 position to explore their impact on biological activity. umich.edu

Synthesis of Deaza Analogues of 2,4-Diaminoquinazoline-6-carbonitrile

Deaza analogues of quinazolines, where one of the nitrogen atoms in the pyrimidine (B1678525) ring is replaced by a carbon atom, are of significant interest in medicinal chemistry. The synthesis of such analogues often involves building the heterocyclic ring system from different precursors. For example, pyrido[2,3-d]pyrimidines, which are 5-deaza analogues of quinazolines, can be synthesized through various condensation and cyclization reactions. nih.govnih.gov

One approach involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde to form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediate. nih.gov This intermediate can then be reduced and further functionalized. nih.gov Another strategy involves the deductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with an aniline derivative. nih.gov The synthesis of 8-deaza analogues can be achieved starting from 2,4-diamino-pyrido[3,2-d]pyrimidine-6-methanol. nih.gov

| Deaza Analogue | Synthetic Precursor | Key Reaction | Reference |

| 5-Deazaanalogue (Pyrido[2,3-d]pyrimidine) | 2,4,6-Triaminopyrimidine | Condensation with nitromalonaldehyde | nih.gov |

| 8-Deazaanalogue (Pyrido[3,2-d]pyrimidine) | 2,4-Diamino-pyrido[3,2-d]pyrimidine-6-methanol | Bromination and condensation | nih.gov |

Formation of Bridged Analogues from 2,4-Diaminoquinazoline-6-carbonitrile Intermediates

The synthesis of bridged or tricyclic analogues from 2,4-diaminoquinazoline intermediates represents a key strategy for developing complex heterocyclic systems. These fused ring systems often exhibit unique chemical properties and biological activities. While 2,4-diaminoquinazoline-6-carbonitrile is a logical precursor for such transformations due to its reactive amino and cyano functionalities, specific literature detailing its direct use in the formation of bridged systems is not extensively documented.

However, the general principles for constructing fused quinazolines can be understood from methodologies employing closely related N-substituted 2,4-diaminoquinazoline derivatives. A notable approach involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization, which yields N⁴-substituted 2,4-diaminoquinazolines. These intermediates can then undergo further intramolecular reactions to produce fused, tricyclic heterocycles in a one-pot procedure. organic-chemistry.orgnih.gov

This method highlights the versatility of the 2,4-diaminoquinazoline scaffold. An additional intramolecular N-alkylation step, for instance, can lead to the formation of a new ring fused to the quinazoline core. organic-chemistry.orgnih.gov The process typically involves the reaction of the N⁴-substituted 2,4-diaminoquinazoline with a reagent containing a suitable leaving group, which allows for the cyclization to occur.

The general reaction scheme for such a transformation can be outlined as follows: an N⁴-substituted 2,4-diaminoquinazoline is treated with a bifunctional electrophile (e.g., a dihaloalkane) or possesses a side chain with a reactive group that can undergo an intramolecular cyclization. This cyclization can be promoted by a base and results in the formation of a new heterocyclic ring fused to the quinazoline nucleus.

The following table summarizes a representative example of the formation of a tricyclic quinazoline system from an N⁴-substituted 2,4-diaminoquinazoline intermediate, illustrating a potential pathway for creating bridged analogues.

Table 1: Synthesis of a Tricyclic Quinazoline Analogue

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N⁴-(2-bromoethyl)-2,4-diaminoquinazoline | Base (e.g., K₂CO₃) | Fused tricyclic quinazoline | Not specified | organic-chemistry.orgnih.gov |

This type of intramolecular cyclization demonstrates a feasible route to bridged systems. While this example does not start from the 6-carbonitrile derivative, it provides a valuable proof-of-concept for how the amino groups on the 2,4-diaminoquinazoline core can be utilized to build more complex, fused molecular architectures. organic-chemistry.orgnih.gov Further research could explore the application of similar strategies to 2,4-diaminoquinazoline-6-carbonitrile, potentially utilizing its cyano group or amino groups to construct novel bridged analogues.

Biological Activity and Pharmacological Relevance in Research

Overview of Biological Activity Profiles of 2,4-Diaminoquinazoline-6-carbonitrile Derivatives

Derivatives of 2,4-diaminoquinazoline have been extensively studied and have shown a broad spectrum of biological activities. While specific research on the 6-carbonitrile derivative is limited in publicly available literature, the biological profile of closely related 6-substituted analogues provides valuable insights into its potential therapeutic applications. These derivatives have been primarily investigated for their antiproliferative, antibacterial, and antifungal activities.

The anticancer potential of 2,4-diaminoquinazoline derivatives has been a major focus of research. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and lung. semanticscholar.orgresearchgate.net The mechanism of their antitumor action is often multifactorial, involving the inhibition of key enzymes involved in cell proliferation and survival. semanticscholar.org

In the realm of infectious diseases, 2,4-diaminoquinazoline derivatives have shown promise as antibacterial and antifungal agents. For instance, certain derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Additionally, some analogues have been found to be effective against the opportunistic fungal pathogen Cryptococcus neoformans. nih.gov

The following table summarizes the reported biological activities of various 6-substituted 2,4-diaminoquinazoline derivatives, providing a reference for the potential activities of the 6-carbonitrile analogue.

| Compound Class | Biological Activity | Investigated For |

| 6-substituted 2,4-diaminoquinazolines | Anticancer | Inhibition of tumor cell growth |

| 6-substituted 2,4-diaminoquinazolines | Antibacterial | Treatment of tuberculosis |

| 6-substituted 2,4-diaminoquinazolines | Antifungal | Treatment of cryptococcal infections |

Exploration of Molecular Target Engagement

The diverse biological activities of 2,4-diaminoquinazoline derivatives stem from their ability to interact with various molecular targets within the cell. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. wikipedia.orgresearchgate.net Consequently, DHFR is a well-established target for anticancer and antimicrobial drugs. The 2,4-diaminoquinazoline scaffold is structurally similar to the endogenous substrate of DHFR, dihydrofolate, allowing derivatives to act as competitive inhibitors. wikipedia.org

The table below presents DHFR inhibition data for some representative 2,4-diaminoquinazoline derivatives.

| Compound | Target | IC50 (nM) |

| 9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophenanthrene (PKC-32) | L5178Y DHFR | ~1 |

| Unnamed 2,4-diaminoquinazoline antifolates | L5178Y DHFR | ~1 |

Beyond DHFR, 2,4-diaminoquinazoline derivatives have been found to interact with other important enzymatic targets. One such target is tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it an attractive strategy for cancer therapy. Certain 2,4-diaminoquinazoline derivatives with phenyl- and quinolinyl-substituted linkers at the 6-position have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov

In the context of bacterial infections, some 2,4-diaminoquinazoline derivatives are thought to act as pro-drugs. For example, in Mycobacterium tuberculosis, resistance to a representative compound was associated with mutations in a gene predicted to encode a dioxygenase, suggesting that this enzyme may be required to activate the compound to its cytotoxic form. nih.govwikipedia.org

Furthermore, some quinazoline-based drugs have been shown to exert their antitumor activity through the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). semanticscholar.org The ability of these compounds to bind to DNA has also been investigated as a potential mechanism for their anticancer effects. semanticscholar.orgresearchgate.net

Cellular and Preclinical Research Applications

The promising in vitro activities of 2,4-diaminoquinazoline derivatives have prompted further investigation into their effects in cellular and preclinical models. These studies are essential for validating their therapeutic potential and understanding their mechanism of action in a more complex biological context.

A number of 2,4-diaminoquinazoline derivatives have demonstrated potent cell growth inhibitory activity against a panel of human cancer cell lines. semanticscholar.orgresearchgate.netresearchgate.net For instance, a series of 2-anilino-4-alkylaminoquinazoline derivatives were tested for their antitumor activities, with some compounds showing promising antiproliferative properties against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines, with IC50 values in the low micromolar range. semanticscholar.orgresearchgate.netresearchgate.net

Another study on 2,4-diaminoquinazoline antifolates found that two compounds were effective inhibitors of in vitro cell growth. One of these compounds was found to be significantly more potent than methotrexate (B535133) at inhibiting the growth of a methotrexate-resistant cell line. nih.gov

The table below provides examples of the cytotoxic activity of some 2,4-diaminoquinazoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

| Compound 4c | MCF-7 | 11.1 ± 1.10 |

| Compound 4c | HCT-116 | 10.8 ± 0.86 |

| Compound 4c | HePG-2 | 12.0 ± 0.97 |

| Compound 4c | HFB4 | 10.8 ± 1.24 |

| Compound 5b | MCF-7 | 10.9 ± 1.03 |

| Compound 5b | HCT-116 | 9.1 ± 0.85 |

| Compound 5b | HePG-2 | 10.4 ± 1.11 |

| Compound 5b | HFB4 | 9.9 ± 1.07 |

Data from a study on 2-anilino-4-alkylaminoquinazoline derivatives. researchgate.net

The therapeutic potential of 2,4-diaminoquinazoline derivatives has been assessed in several preclinical animal models. For example, a 2,4-diaminoquinazoline antifolate showed modest in vivo activity against mouse tumors when compared with methotrexate, suggesting its potential utility in treating methotrexate-resistant tumors. nih.gov

In a study investigating the antifungal activity of a 6-substituted 2,4-diaminoquinazoline derivative against Cryptococcus neoformans, the compound was tested in a mouse model of infection. The results showed that the compound was effective in increasing the survival rate of infected mice when administered intraperitoneally. nih.govnih.gov

Furthermore, pharmacokinetic studies in rats have demonstrated that good in vivo exposure can be achieved with some 2,4-diaminoquinazoline derivatives, which is a critical factor for their potential development as therapeutic agents. nih.gov

Computational Approaches in the Study of 2,4 Diaminoquinazoline 6 Carbonitrile

Molecular Docking and Ligand Binding Predictions for 2,4-Diaminoquinazoline-6-carbonitrile Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 2,4-diaminoquinazoline, might interact with a biological target, typically a protein or enzyme.

For the broader class of 2,4-diaminoquinazoline derivatives, docking studies have been employed to investigate their potential as anticancer and antitubercular agents. These in silico evaluations often screen libraries of compounds against known biological targets. For instance, studies on similar quinazoline (B50416) scaffolds have explored binding to targets like caspase-9 in cancer. abap.co.in Such studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

A hypothetical molecular docking study of 2,4-Diaminoquinazoline-6-carbonitrile would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant receptor. The results would be analyzed based on scoring functions, which estimate the binding affinity. The data table below illustrates the kind of information that would be generated from such a study.

Table 1: Hypothetical Molecular Docking Results for 2,4-Diaminoquinazoline-6-carbonitrile with a Protein Target

| Parameter | Value |

| Target Protein | Example Kinase A |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amino Group at C2 with ASP86 |

| Amino Group at C4 with GLU121 | |

| Hydrophobic Interactions | Quinazoline ring with LEU34, VAL42 |

| Carbonitrile group with PHE180 |

This table is illustrative and not based on published data for the specific compound.

Molecular Dynamics Simulations for Ligand-Enzyme Systems Involving Quinazoline Compounds

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in both the ligand and the protein that may be crucial for biological activity.

While specific MD simulation studies on 2,4-Diaminoquinazoline-6-carbonitrile are not readily found, research on other quinazoline derivatives highlights the utility of this method. MD simulations can confirm the stability of a docked pose, analyze the persistence of hydrogen bonds, and calculate the binding free energy of the complex. This provides a more rigorous assessment of the ligand's potential as an inhibitor.

A typical MD simulation study for a 2,4-Diaminoquinazoline-6-carbonitrile-enzyme complex would involve placing the docked complex in a simulated physiological environment and observing its behavior over a period of nanoseconds. Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 2: Representative Data from a Molecular Dynamics Simulation Study

| Analysis | Observation |

| RMSD of Protein Backbone | Stable after 10 ns, indicating complex stability. |

| RMSF of Active Site Residues | Low fluctuations, suggesting stable ligand binding. |

| Hydrogen Bond Occupancy | High occupancy for key H-bonds over the simulation time. |

| Binding Free Energy (MM-PBSA/GBSA) | Favorable (negative) value, confirming strong binding. |

This table represents typical outputs of an MD simulation and is not specific to 2,4-Diaminoquinazoline-6-carbonitrile.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2,4-Diaminoquinazoline-6-carbonitrile Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a QSAR study on 2,4-Diaminoquinazoline-6-carbonitrile derivatives, a dataset of compounds with varying substitutions on the quinazoline core and their corresponding measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods would then be used to build a predictive model.

Although no specific QSAR models for 2,4-Diaminoquinazoline-6-carbonitrile derivatives are documented in the literature, the general approach is well-established for other quinazoline series. The resulting QSAR equation would highlight which molecular properties are most influential for the desired biological activity.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can affect ligand-receptor electrostatic interactions. |

| Steric | Molecular Volume | Influences the fit of the ligand in the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and overall shape. |

This table lists common descriptors used in QSAR studies and is for illustrative purposes.

Future Directions and Research Perspectives for 2,4 Diaminoquinazoline 6 Carbonitrile

Design and Synthesis of Novel 2,4-Diaminoquinazoline-6-carbonitrile Analogues for Enhanced Activity

The core structure of 2,4-diaminoquinazoline offers multiple positions for chemical modification to optimize therapeutic efficacy and selectivity. Future research is focused on the rational design and synthesis of novel analogues with enhanced biological activity. A key strategy involves modifying substituents at the C6 position, as well as at the C2 and C4 amino groups, to improve target binding and pharmacokinetic properties.

One approach involves creating derivatives with different linkers at the C6 position. For instance, researchers have synthesized a series of 2,4-diaminoquinazoline derivatives by introducing phenyl- and quinolinyl-substituted linkers at this position. umich.edu This strategy aims to explore the chemical space around the core scaffold to identify substituents that can form key interactions with biological targets. The synthesis of these analogues often involves a multi-step process, starting from a precursor like 5-amino-2-fluorobenzonitrile, which is then elaborated to introduce the desired functionalities. umich.edu Another synthetic strategy for modifying the C6 position utilizes palladium(0)-catalyzed organozinc chemistry to produce 2,4-diamino-6-arylmethylquinazolines. nih.gov

Modifications at the amino groups are also a significant area of investigation. Studies have involved the synthesis of 2-anilino-4-alkylaminoquinazoline derivatives to assess their antitumor activities. researchgate.netresearchgate.net These modifications can significantly influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for binding to enzyme active sites. umich.edu

The table below summarizes examples of synthetic strategies for creating novel 2,4-diaminoquinazoline analogues.

| Synthetic Strategy | Starting Material | Key Reagents | Resulting Analogue Type | Reference |

| Introduction of C6 linkers | 5-amino-2-fluorobenzonitrile | Chloroacetyl chloride, substituted phenols/8-hydroxyquinoline | C6-phenyl and quinolinyl-substituted derivatives | umich.edu |

| C6-arylmethylation | Not specified | Palladium(0) catalyst, organozinc reagents | 6-Arylmethylquinazolines | nih.gov |

| N2/N4 substitution | 2,4-Dichloroquinazoline | Substituted anilines, alkylamines | 2-Anilino-4-alkylaminoquinazolines | researchgate.netsemanticscholar.org |

| C6-nitro substitution | Not specified | Not specified | 6-Nitro-4-substituted quinazolines | nih.govnih.gov |

These synthetic efforts are often guided by computational methods, such as structure-based drug design (SBDD), to predict how novel analogues will interact with their targets. acs.org This synergy between synthetic chemistry and computational modeling accelerates the discovery of compounds with enhanced potency and selectivity.

Exploration of New Therapeutic Areas for 2,4-Diaminoquinazoline-6-carbonitrile-based Agents

While initially explored for specific applications, the broad biological activity of the quinazoline (B50416) scaffold has prompted investigations into new therapeutic areas for its derivatives. mdpi.com Research is expanding beyond traditional applications to address unmet medical needs in oncology, infectious diseases, and more.

Anticancer Activity: A primary focus of research has been on the development of 2,4-diaminoquinazoline derivatives as anticancer agents. researchgate.netresearchgate.net These compounds have been shown to exert their effects through various mechanisms. One significant area is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. umich.edu Certain derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including prostate (PC-3), colon (HCT-15), and breast (MCF-7) cancer. umich.eduresearchgate.netsemanticscholar.org Another major anticancer mechanism is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). semanticscholar.orgnih.govresearchgate.net The T790M mutation in EGFR often leads to resistance to existing therapies, making the development of new inhibitors that can overcome this resistance a critical goal. researchgate.net Furthermore, derivatives are being investigated as inhibitors of other kinases involved in cancer progression, such as p21-activated kinase 4 (PAK4). acs.org

Antiviral Activity: Recent studies have highlighted the potential of 2,4-diaminoquinazoline derivatives as broad-spectrum antiviral agents. A derivative identified as DCR 137 was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov Importantly, this compound also showed effective inhibition of another alphavirus, the Ross River virus, suggesting its potential as a pan-alphavirus inhibitor. nih.gov This opens a promising avenue for developing treatments for these significant zoonotic diseases, for which no licensed drugs are currently available. nih.gov

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Derivatives of 2,4-diaminoquinazoline have been evaluated for their ability to combat infections from drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov Studies in owl monkeys showed that certain 6-substituted 2,4-diaminoquinazolines could cure infections caused by chloroquine-resistant and pyrimethamine-resistant strains of P. falciparum. nih.gov This indicates their potential as folic acid antagonists, a class of drugs used in malaria treatment. nih.gov

The diverse therapeutic potential of 2,4-diaminoquinazoline-based agents is summarized in the table below.

| Therapeutic Area | Specific Target/Disease | Key Findings | Reference |

| Oncology | Tubulin Polymerization | Inhibition of tubulin polymerization, leading to antiproliferative activity. | umich.edu |

| EGFR Inhibition | Activity against EGFR, including drug-resistant mutants like T790M. | nih.govresearchgate.net | |

| PAK4 Inhibition | Discovery of potent and selective inhibitors of p21-activated kinase 4. | acs.org | |

| DNA-binding | Some derivatives exhibit affinity for DNA, suggesting inhibition of replication. | researchgate.netsemanticscholar.org | |

| Infectious Diseases | Antiviral (Alphaviruses) | Potent inhibition of Chikungunya and Ross River virus replication. | nih.gov |

| Antimalarial | Activity against drug-resistant strains of Plasmodium falciparum and P. vivax. | nih.gov |

Advanced Mechanistic Studies on the Biological Action of 2,4-Diaminoquinazoline-6-carbonitrile and its Derivatives

Understanding the precise molecular mechanisms by which 2,4-diaminoquinazoline derivatives exert their biological effects is crucial for their development as therapeutic agents. Advanced mechanistic studies, combining experimental biology with computational approaches, are providing detailed insights into their modes of action.

Interaction with Protein Kinases: For derivatives targeting protein kinases like EGFR and PAK4, mechanistic studies often involve a combination of enzyme inhibition assays, X-ray crystallography, and molecular modeling. nih.govacs.org Molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses of these inhibitors within the ATP-binding pocket of the target kinase. umich.edunih.gov These studies have revealed key hydrogen bond interactions and hydrophobic contacts that are essential for high-affinity binding. For example, structure-based drug design has been successfully used to guide the optimization of a 2,4-diaminoquinazoline series into potent and selective PAK4 inhibitors. acs.org

Mechanism as Tubulin Polymerization Inhibitors: For analogues that function as anticancer agents by disrupting microtubule dynamics, mechanistic studies focus on their direct interaction with tubulin. umich.edu Research has shown that certain 2,4-diaminoquinazoline derivatives can inhibit tubulin polymerization. umich.edu Molecular docking studies have suggested that these compounds may occupy the colchicine and nocodazole binding sites on β-tubulin, thereby preventing the formation of microtubules essential for cell division. umich.edu Immunofluorescence assays are used to visualize the effects of these compounds on the microtubule network within cancer cells, confirming their mechanism of action. umich.edu

DNA-Binding and Other Mechanisms: Some quinazoline derivatives exert their anticancer effects by interacting directly with DNA. semanticscholar.org DNA-binding assays are employed to quantify the affinity of these compounds for DNA. researchgate.netsemanticscholar.org This interaction can lead to the inhibition of topoisomerases or telomerase, enzymes critical for DNA replication and maintenance, ultimately triggering cell death. semanticscholar.org For antiviral derivatives, mechanistic studies aim to identify the specific viral protein or host factor that is targeted to inhibit viral replication. For the CHIKV inhibitor DCR 137, studies have shown a dose-dependent reduction in the viral E2 envelope protein levels. nih.gov

| Compound Class/Target | Mechanistic Study Technique | Key Mechanistic Insight | Reference |

| Tubulin Polymerization Inhibitors | Molecular Docking, MD Simulations, Immunofluorescence | Binds to the nocodazole/colchicine site on β-tubulin, disrupting microtubule networks. | umich.edu |

| EGFR Inhibitors | Molecular Docking, Enzyme Inhibition Assays | Binds to the ATP-binding site of EGFR, inhibiting its kinase activity. | nih.govresearchgate.net |

| PAK4 Inhibitors | X-ray Crystallography, SBDD | Rational design based on the ATP-binding pocket of PAK4 to achieve potency and selectivity. | acs.org |

| Antiviral Agents (Alphavirus) | Immunofluorescence, Plaque Reduction Assays | Reduces viral protein levels (e.g., CHIKV-E2) and viral plaque formation. | nih.gov |

| DNA-binding Agents | DNA-binding Colorimetric Assay | Binds to DNA, suggesting interference with DNA replication and repair enzymes. | researchgate.netsemanticscholar.org |

Future research will likely involve more sophisticated techniques, such as cryogenic electron microscopy (cryo-EM) to solve high-resolution structures of these compounds in complex with their biological targets, and chemoproteomics to identify novel cellular targets and off-targets, further elucidating their mechanisms of action and guiding the development of the next generation of 2,4-diaminoquinazoline-based therapeutics.

Q & A

Q. What synthetic routes are commonly employed for preparing 2,4-diaminoquinazoline-6-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted cyanopyrimidines with ammonia or amine derivatives under controlled pH and temperature. For example, microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux methods . Key parameters include solvent choice (e.g., ethanol or DMF), stoichiometry of amino donors, and catalytic additives (e.g., acetic acid for protonation). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the structural identity and purity of 2,4-diaminoquinazoline-6-carbonitrile be verified experimentally?

- Spectroscopy : Use - and -NMR to confirm proton environments (e.g., amino protons at δ 6.2–6.8 ppm) and nitrile carbon at ~115 ppm. IR spectroscopy identifies nitrile (C≡N) stretches near 2220 cm .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs ) resolves bond angles and lattice parameters, critical for confirming tautomeric forms (e.g., amine vs. imine configurations).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 200.0695 for CHN) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays, noting IC values .

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC thresholds ≤50 µg/mL indicating potential .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can contradictory data on the compound’s kinase inhibition selectivity be resolved?

Contradictions may arise from assay conditions (e.g., ATP concentration variations) or off-target interactions. Mitigation strategies include:

- Kinome-wide profiling (e.g., using KinomeScan) to identify off-target binding .

- Structural dynamics : Molecular docking (AutoDock Vina) and MD simulations to compare binding poses across kinase isoforms .

- Kinetic assays : Determine , , and inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. What experimental designs address the compound’s hygroscopicity and stability during storage?

- Storage : Keep in desiccators with silica gel, under inert gas (argon), and at −20°C for long-term stability .

- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., hydrolysis of nitrile to amide) .

- Formulation : Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance stability .

Q. How can crystallographic ambiguities in tautomeric forms be resolved?

- High-resolution X-ray data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL refinement with anisotropic displacement parameters .

- Neutron diffraction : Resolve hydrogen positions for amino/imino tautomers, though limited by accessibility .

- Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) .

Q. What strategies optimize the compound’s solubility for in vivo studies without derivatization?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .

- pH adjustment : Solubilize in citrate buffer (pH 4.0) for protonation of amino groups .

Methodological Notes

- Data reliability : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to rule out impurities .

- Ethical compliance : Adhere to OECD guidelines for toxicity testing and ensure proper waste disposal for nitrile-containing compounds .

- Software tools : Use CCDC Mercury for crystallographic visualization and MestReNova for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.